
1-Ethoxy-3,4-diphenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3,4-diphenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a heterocyclic compound that contains a phosphorus atom within its ring structure
Preparation Methods
The synthesis of 1-Ethoxy-3,4-diphenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of ethoxyphosphine with diphenylacetylene under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the phosphol ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes the use of larger reactors, continuous flow systems, and more efficient purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
1-Ethoxy-3,4-diphenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into phosphines, which are valuable ligands in coordination chemistry.
Substitution: The ethoxy group can be substituted with other functional groups, allowing for the modification of the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-3,4-diphenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3,4-diphenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with various molecular targets. The phosphorus atom in the compound can form strong bonds with metals, making it a useful ligand in coordination chemistry. Additionally, the compound can participate in nucleophilic and electrophilic reactions, allowing it to modify biological molecules and pathways.
Comparison with Similar Compounds
1-Ethoxy-3,4-diphenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can be compared with other similar compounds, such as:
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: This compound also contains a heterocyclic ring but with nitrogen atoms instead of phosphorus.
1-(2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)propan-1-one: This compound has a benzodiazepine ring structure and different functional groups.
The uniqueness of this compound lies in its phosphorus-containing ring, which imparts distinct chemical properties and reactivity compared to its nitrogen-containing counterparts.
Properties
CAS No. |
62305-37-7 |
---|---|
Molecular Formula |
C18H19O2P |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1-ethoxy-3,4-diphenyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C18H19O2P/c1-2-20-21(19)13-17(15-9-5-3-6-10-15)18(14-21)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
InChI Key |
CLOMONXBSCCRBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.